Flavanthrone

Vue d'ensemble

Description

It is now being explored for its potential in electronic materials, rechargeable batteries, and as a component in photo- and semiconductors . The compound is known for its ability to undergo redox transitions, making it a subject of interest in various scientific fields.

Applications De Recherche Scientifique

Flavanthrone has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Flavanthrone, also known as Vat Yellow 1, is a dye that can be reduced to radical anions and dianions . The primary targets of this compound are the carbonyl C=O bonds and the C-C(O) bonds . These bonds undergo significant changes during the reduction process .

Mode of Action

The reduction of this compound is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C-C(O) bonds . This reduction is manifested in optical spectra by an essential red shift of the intense band of pristine this compound at 440 nm . A new intense band appears for the this compound˙− radical anion at 960 nm in the NIR range but this band decreases in intensity for dianion salts .

Biochemical Pathways

It is known that the reduction of this compound leads to the formation of radical anions and dianions . This process could potentially impact various biochemical pathways, particularly those involving redox reactions.

Result of Action

The reduction of this compound results in the formation of radical anions and dianions . These molecules are packed in uniform stacks with effective π–π interactions between this compound 2− units . This process is accompanied by significant changes in the optical spectra of this compound .

Analyse Biochimique

Biochemical Properties

Flavanthrone interacts with various biomolecules in its reduced state. The reduction of this compound is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C–C(O) bonds . This reduction is manifested in optical spectra by an essential red shift of the intense band of pristine this compound .

Cellular Effects

It is known that the reduction of this compound leads to the formation of radical anions and dianions These molecules could potentially interact with cellular components, influencing cell function

Molecular Mechanism

This compound’s molecular mechanism of action is largely based on its reduction to radical anions and dianions . These reduced forms of this compound can interact with other molecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that the reduction of this compound leads to significant changes in its optical spectra

Metabolic Pathways

The reduction of this compound suggests that it may interact with enzymes or cofactors involved in reduction-oxidation (redox) reactions .

Subcellular Localization

Given its interactions with various biomolecules, it is possible that this compound could be localized to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Flavanthrone can be synthesized through the reduction of its precursor compounds. One method involves the reduction of this compound to its radical anions and dianions, which can be crystallized in the form of various salts. For example, the reduction can be achieved using sodium cryptate, resulting in the formation of {Crypt(Na+)}(this compound˙−)·2C6H4Cl2 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, where the compound is reduced to its radical anion and dianion states. The reaction conditions are carefully controlled to ensure the purity and stability of the final product. The use of vanadocene in the reduction process has also been explored to yield zwitterionic complexes .

Analyse Des Réactions Chimiques

Types of Reactions: Flavanthrone undergoes several types of chemical reactions, including reduction, oxidation, and complex formation. The reduction of this compound is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C-C(O) bonds .

Common Reagents and Conditions:

Complex Formation: Vanadocene is used to form zwitterionic complexes with this compound.

Major Products:

Radical Anion: this compound˙−

Dianion: Flavanthrone2−

Zwitterionic Complex: {(Cp2V+)2(Flavanthrone2−)}·2C6H4Cl2

Comparaison Avec Des Composés Similaires

Flavanthrone is unique in its ability to form stable radical anion and dianion states. Similar compounds include:

Indanthrone: Another organic dye with similar redox properties.

Chloranil: Used in the formation of zwitterionic complexes with this compound.

This compound stands out due to its stability and the ease with which it can form complexes with other molecules, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

Flavanthrone, a member of the flavonoid family, has garnered attention for its diverse biological activities. This article delves into the mechanisms, effects, and research findings related to the biological activity of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its unique chemical structure, which includes a chromone backbone. It is primarily recognized for its antioxidant properties and potential therapeutic applications in various diseases, including cancer and cardiovascular disorders.

Antioxidant Activity

This compound exhibits significant antioxidant activity , which is a hallmark of many flavonoids. This activity is attributed to its ability to scavenge reactive oxygen species (ROS) and chelate metal ions, thus preventing oxidative stress-related damage. The antioxidant capacity of flavonoids like this compound is influenced by:

- Hydroxyl Group Arrangement : The configuration and number of hydroxyl groups on the flavonoid structure play a crucial role in its radical scavenging ability.

- Mechanisms of Action :

Biological Activities

This compound has been studied for various biological activities beyond its antioxidant properties:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. For instance, studies have shown that certain derivatives of this compound exhibit potent inhibitory effects against lung cancer cell lines (A549), with IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

- Anti-inflammatory Effects : this compound has demonstrated the ability to reduce pro-inflammatory cytokines, contributing to its potential in managing inflammatory diseases .

- Antimicrobial Properties : Some studies suggest that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

- Anticancer Efficacy :

- Inflammation Reduction :

- Antimicrobial Activity :

Data Summary

The following table summarizes key biological activities associated with this compound:

Propriétés

IUPAC Name |

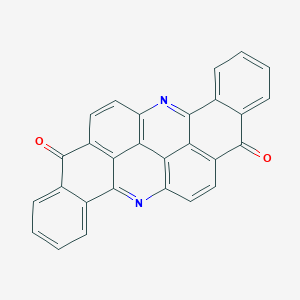

16,30-diazaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),4(30),5,7,9,13,16,18,20,22,25(29),26-tetradecaene-11,24-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12N2O2/c31-27-15-7-3-1-5-13(15)25-21-17(27)9-12-20-23(21)24-19(29-25)11-10-18-22(24)26(30-20)14-6-2-4-8-16(14)28(18)32/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPJZBYFYBYKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C6=C(C=C4)C(=O)C7=CC=CC=C7C6=NC8=C5C3=C(C2=O)C=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060056 | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-71-8 | |

| Record name | Flavanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C. I. Vat Yellow 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FLAVANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FA52JAB7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of flavanthrone?

A1: this compound has a molecular formula of C28H12N2O2 and a molecular weight of 408.40 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have investigated various spectroscopic characteristics of this compound, including:* Infrared (IR) spectroscopy: This technique has been used to study the carbonyl group frequencies of this compound and other polynuclear quinones. []* Raman spectroscopy: Both normal Raman and surface-enhanced Raman scattering (SERS) spectra have been obtained for this compound, aiding in spectral assignments and understanding its interaction with surfaces. []* UV-Vis spectroscopy: This method has been employed to study the electronic absorption properties of this compound and its derivatives, providing insights into their electronic structure and potential applications in organic electronics. [, ]

Q3: What is the crystal structure of this compound?

A3: this compound crystallizes in the space group P21/a. Its crystal structure reveals planar molecules stacked with an interplanar distance of 3.44 Å, consistent with similar structures. []

Q4: How does this compound interact with surfaces?

A4: Studies have shown that this compound exhibits epitaxial growth on specific substrates:* On NaCl, it forms needle-like crystallites oriented along the ⟨110⟩ directions. []* On KCl, it grows as dendroid crystals with a standing b-axis orientation and apparent C4v symmetry. []

Q5: Is this compound stable in different chemical environments?

A5: Research suggests that the stability of this compound can be influenced by its chemical environment:* While generally considered a "non-active" dye, this compound can exhibit photoreactivity, particularly when exposed to light corresponding to its second absorption band. []* The presence of aldehyde and carboxyl groups has been shown to decrease the affinity of vat dyes, including leuco-flavanthrone, for modified celluloses, suggesting potential stability issues in such environments. []

Q6: Does this compound exhibit any catalytic properties?

A6: While specific catalytic applications of this compound haven't been extensively reported in the provided literature, its ability to exist in radical anion and dianion states suggests potential for redox-mediated catalysis. [] Further research is needed to explore this aspect.

Q7: Have computational methods been applied to study this compound?

A7: Yes, computational chemistry has played a role in understanding this compound:* Density Functional Theory (DFT): DFT calculations have been employed to aid in assigning vibrational modes in Raman spectra and to predict the electronic properties of this compound derivatives. [, ]* Bond Length Calculations: Researchers have used computational methods to calculate bond lengths in this compound and related compounds, providing insights into their molecular structure. []

Q8: How do structural modifications affect the properties of this compound?

A8: Modifying the this compound structure can significantly alter its properties:* Solubility: Reducing the carbonyl groups and introducing alkoxy substituents enhance the solubility of this compound derivatives, making them suitable for solution processing in organic electronic applications. []* Electrochemical Properties: Interestingly, the length of the alkoxy substituent in soluble this compound derivatives doesn't significantly impact their ionization potential or electron affinity. []* Photophysical Properties: Substitutions on the this compound core can impact its photophysical properties, including absorption and emission characteristics. Further research is needed to establish clear structure-property relationships in this context.

Q9: What analytical methods are used to characterize this compound?

A9: Various techniques are employed for this compound analysis, including:* Electron microscopy: This method allows researchers to visualize the morphology and epitaxial growth of this compound on different substrates. []* X-ray diffraction: This technique is used to determine the crystal structure and intermolecular interactions in this compound. []

Q10: Are there alternatives to this compound in its various applications?

A10: Yes, several alternatives to this compound exist, particularly in the realm of dyes and pigments:* Vat Dyes: Other vat dyes, such as indanthrone, pyranthrone, and anthanthrone, offer different shades and properties. [, ] * Organic Semiconductors: The field of organic electronics is continuously evolving, with new materials constantly being developed. Alternatives to this compound derivatives in OLEDs are actively being researched.

Q11: What are the considerations for recycling and waste management of this compound?

A11: As with many dyes and organic electronic materials, responsible disposal and recycling of this compound are crucial to minimize environmental impact. Specific methods will depend on the application and formulation of the compound.

Q12: What resources are essential for research on this compound?

A12: Effective research on this compound benefits from:* Spectroscopic facilities: Access to IR, Raman, and UV-Vis spectroscopy is crucial for characterizing the compound and its derivatives.* Crystallography equipment: X-ray diffraction facilities are essential for determining crystal structures.* Computational resources: Access to computational chemistry software and expertise enables researchers to model this compound's properties and explore potential modifications.

Q13: What are some key historical milestones in this compound research?

A13:

Synthesis and Characterization: The early 20th century witnessed the synthesis and initial characterization of this compound, marking its entry into the world of dyes and pigments. []* Crystal Structure Determination: The determination of this compound's crystal structure in the mid-20th century provided crucial insights into its molecular packing and intermolecular interactions. []* Emergence in Organic Electronics:* Recent exploration of this compound derivatives as potential materials for OLEDs marks a significant milestone, expanding its application beyond traditional dye chemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.